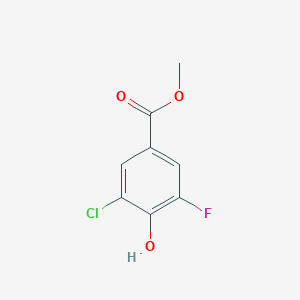

Methyl 3-chloro-5-fluoro-4-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

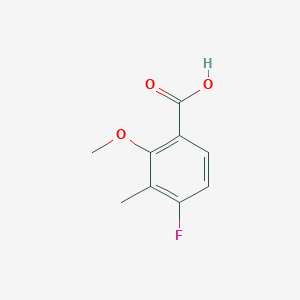

“Methyl 3-chloro-5-fluoro-4-hydroxybenzoate” is a chemical compound with the molecular formula C8H6ClFO3 . It is a derivative of benzoic acid, specifically a methyl ester, and contains functional groups such as chloro, fluoro, and hydroxy substituents on the benzene ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with three substituents: a chloro group at the 3-position, a fluoro group at the 5-position, and a hydroxy group at the 4-position. Additionally, there is a methyl ester group attached to the carboxylic acid .Aplicaciones Científicas De Investigación

Fluorescent Sensors for Metal Ions

Methyl 3-chloro-5-fluoro-4-hydroxybenzoate derivatives have been explored for their potential as fluorescent sensors for metal ions. A study by Ye et al. (2014) synthesized a fluorogenic chemosensor from methyl 3,5-diformyl-4-hydroxybenzoate, which showed high selectivity and sensitivity towards Al3+ ions in methanol medium. This sensor could detect Al3+ at parts per billion levels and was also applied in bio-imaging fluorescent probe to detect Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).

Intermediate for Herbicides

This compound derivatives have been utilized in the synthesis of intermediates for herbicides. Zhou Yu (2002) reported the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole from 4-chloro-2-fluoroanisole, which involved converting methyl 3,5-diformyl-4-hydroxybenzoate to various intermediates. This compound serves as an intermediate for developing herbicides, showcasing the application of this compound in agricultural chemistry (Zhou Yu, 2002).

Antibiotic Biosynthesis

The chlorinated derivatives of this compound have been studied for their role in the biosynthesis of antibiotics. Becker (1984) synthesized monochlorinated derivatives of 3-amino-5-hydroxybenzoic acid, which is essential for the biosynthesis of several important antibiotic classes. This research highlights the importance of chlorinated derivatives of this compound in medicinal chemistry and drug development (Becker, 1984).

Propiedades

IUPAC Name |

methyl 3-chloro-5-fluoro-4-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTRVDWNHQYAHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)

![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)

![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)